molecular formula C8H12O4 B11746496 (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B11746496
M. Wt: 172.18 g/mol
InChI Key: KYGFHAUBFNTXFK-WDSKDSINSA-N
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Description

(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound with a cyclopentane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane, which undergoes a series of reactions to introduce the methoxycarbonyl and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxycarbonylation and carboxylation reactions efficiently.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing the methoxycarbonyl group.

Scientific Research Applications

(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

    (1R,2R)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentane-1,2-dicarboxylic acid: Lacks the methoxycarbonyl group but has two carboxylic acid groups.

    Methyl cyclopentane-1-carboxylate: Contains a methoxycarbonyl group but lacks the second carboxylic acid group.

Uniqueness: (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1S,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

KYGFHAUBFNTXFK-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)C1CCCC1C(=O)O

Origin of Product

United States

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